molecular formula C18H14O6 B14471734 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one CAS No. 72357-36-9

7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one

Cat. No.: B14471734
CAS No.: 72357-36-9
M. Wt: 326.3 g/mol
InChI Key: FMGYNNLSADZXSW-UHFFFAOYSA-N
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Description

7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one is a natural product derived from plant sources. It is a complex organic compound with the empirical formula C19H16O7 and a molecular weight of 356.33 g/mol . This compound is known for its unique structure, which includes a dioxolo ring fused to a chromenone core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one typically starts from benzo[d][1,3]dioxol-5-ol. This precursor is reacted with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of this intermediate with aromatic aldehydes leads to the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one apart from similar compounds is its unique dioxolo ring fused to the chromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

72357-36-9

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

7,9-dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C18H14O6/c1-20-17-13-11(8-12-16(17)23-9-22-12)24-15(18(21-2)14(13)19)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3

InChI Key

FMGYNNLSADZXSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)OC(=C(C2=O)OC)C4=CC=CC=C4

Origin of Product

United States

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